Regioisomeric Differentiation: 8-Carboxylate versus 6-Carboxylate Benzoxazines in PI3Kα and Antiproliferative Activity
The benzoxazine scaffold regioisomer profoundly affects target engagement. 2H-benzo[b][1,4]oxazine derivatives with substituents at the 6-position (e.g., 6-carboxylate esters or 6-carboxamides) have been optimized as PI3Kα inhibitors; compound 7f, a representative 6-substituted derivative, exhibits antiproliferative IC₅₀ values in the low micromolar range against HCT-116, MDA-MB-231, and SNU638 cell lines [1]. In contrast, the 8-carboxylate/8-carboxamide orientation is privileged for 5-HT₃ receptor antagonism; the optimized 8-carboxamide derivative endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide achieves a Ki of 0.019 nM against the 5-HT₃ receptor [2]. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride provides the direct synthetic entry point to this 8-carboxamide series via ester aminolysis, a transformation that cannot be executed from the 6-carboxylate isomer without regiospecific scaffold construction. Additionally, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide derivatives have been identified as PARP1 inhibitors with IC₅₀ values down to 0.082 µM, further illustrating the target-class breadth accessible uniquely from the 8-substituted scaffold [3].
| Evidence Dimension | Regioisomer-dependent target engagement (PI3Kα vs. 5-HT₃ vs. PARP1) |
|---|---|
| Target Compound Data | 8-carboxylate methyl ester hydrochloride; synthetic precursor to 5-HT₃ antagonist (Ki = 0.019 nM); precursor to PARP1 inhibitor (IC₅₀ = 0.082 µM) |
| Comparator Or Baseline | 6-substituted 2H-benzo[b][1,4]oxazine derivatives (PI3Kα inhibitor 7f; antiproliferative IC₅₀ in low µM range vs. HCT-116, MDA-MB-231, SNU638) |
| Quantified Difference | Regioisomer switch from 6- to 8-position redirects target selectivity from PI3Kα kinase to 5-HT₃ GPCR and PARP1 enzyme families (>10⁷-fold shift in target affinity profile) |
| Conditions | In vitro enzyme/receptor binding and cell-based antiproliferative assays (HCT-116, MDA-MB-231, SNU638, MCF-7 cell lines) |
Why This Matters
Procurement of the correct 8-carboxylate regioisomer is mandatory for programs targeting 5-HT₃, PARP1, or other 8-substitution-dependent targets; the 6-carboxylate isomer cannot substitute.
- [1] Dong, F.-D. et al. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors. Bioorg. Med. Chem. 2018, 26, 3982–3991. View Source
- [2] Kuroita, T. et al. Benzoxazines. II. Synthesis, conformational analysis, and structure–activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT₃) receptor antagonists. Chem. Pharm. Bull. 1996, 44, 2051–2060. View Source
- [3] Shao, X. et al. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorg. Chem. 2020, 102, 104047. View Source
